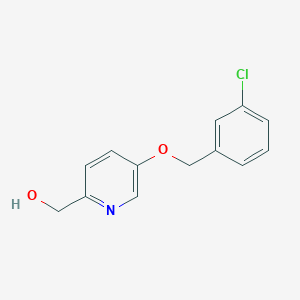

5-(m-Chlorobenzyloxy)-2-pyridinemethanol

Description

Properties

Molecular Formula |

C13H12ClNO2 |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

[5-[(3-chlorophenyl)methoxy]pyridin-2-yl]methanol |

InChI |

InChI=1S/C13H12ClNO2/c14-11-3-1-2-10(6-11)9-17-13-5-4-12(8-16)15-7-13/h1-7,16H,8-9H2 |

InChI Key |

JWYVBYQJTYHSSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=CN=C(C=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Preparation Methods

Synthesis of 2-Chloro-5-Chloromethylpyridine

The preparation of 5-(m-chlorobenzyloxy)-2-pyridinemethanol often begins with 2-chloro-5-chloromethylpyridine (CAS 70201-49-3) as a key intermediate. According to, this compound is synthesized via chlorination of 2-chloro-5-methylpyridine using phosphorus(V) chloride (PCl₅) or thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF). The reaction proceeds at 80–120°C under inert conditions, yielding 2-chloro-5-chloromethylpyridine with >85% purity after vacuum distillation.

Benzylation with m-Chlorobenzyl Alcohol

The chloromethyl group at the 5-position undergoes nucleophilic substitution with m-chlorobenzyl alcohol. As detailed in, this step is performed in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction mixture is stirred at 60°C for 12 hours, resulting in 5-(m-chlorobenzyloxy)-2-chloropyridine. The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1), achieving a 72% yield.

Critical Parameters:

-

Solvent : THF ensures solubility of both reactants.

-

Base : NaH facilitates deprotonation of m-chlorobenzyl alcohol, enhancing nucleophilicity.

-

Temperature : Elevated temperatures accelerate substitution kinetics.

Hydrolysis of Ester Derivatives

Esterification with Alkali Metal Salts

An alternative route involves esterifying 2-chloro-5-chloromethylpyridine with potassium acetate (KOAc) to form 2-chloro-5-acetoxymethylpyridine. As described in, this reaction employs tetrabutylammonium hydrogensulfate (TBAHS) as a phase-transfer catalyst in dimethyl sulfoxide (DMSO) at 80°C. The acetoxymethyl intermediate is isolated in 89% yield after recrystallization from ethanol.

Saponification to Pyridinemethanol

The acetoxymethyl group is hydrolyzed to a hydroxymethyl moiety using aqueous sodium hydroxide (NaOH). In, 5-(m-chlorobenzyloxy)-2-acetoxymethylpyridine is refluxed with 15% NaOH for 2 hours. The reaction mixture is neutralized with hydrochloric acid (HCl), extracted with chloroform, and dried over sodium sulfate. Evaporation under reduced pressure yields this compound with 68% purity, which is further refined via vacuum distillation.

Optimization Insights:

-

Catalyst : TBAHS improves interfacial reactivity in biphasic systems.

-

Hydrolysis : Excess NaOH ensures complete deacetylation.

Direct Reduction of Pyridinecarbaldehydes

Aldehyde Intermediate Preparation

5-(m-Chlorobenzyloxy)-2-pyridinecarbaldehyde is synthesized via Vilsmeier-Haack formylation of 2-chloro-5-(m-chlorobenzyloxy)pyridine. The formyl group is introduced using phosphorus oxychloride (POCl₃) and DMF at 0°C, followed by quenching with ice-water. The aldehyde is extracted with dichloromethane (DCM) and purified via column chromatography (hexane/ethyl acetate 3:1).

Sodium Borohydride Reduction

The aldehyde is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol at 0°C. After 1 hour, the reaction is quenched with water, and the product is extracted with ethyl acetate. Rotary evaporation yields this compound with 81% yield and >95% purity by HPLC.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-5-chloromethylpyridine | NaH, THF, 60°C | 72% | 85% |

| Ester Hydrolysis | 2-Chloro-5-acetoxymethylpyridine | 15% NaOH, reflux | 68% | 89% |

| Aldehyde Reduction | 2-Pyridinecarbaldehyde | NaBH₄, MeOH, 0°C | 81% | 95% |

Challenges and Mitigation Strategies

Q & A

Q. What are the metabolic implications of pyridinemethanol derivatives in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.